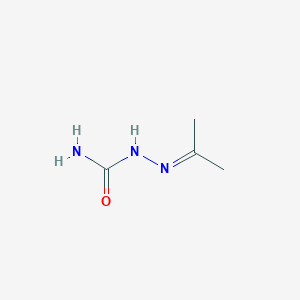
2,6-Dideuterio-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dideuterio-4-nitrobenzoic acid is a deuterated derivative of 4-nitrobenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and molecular interactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideuterio-4-nitrobenzoic acid typically involves the nitration of deuterated benzoic acid. The process begins with the deuteration of benzoic acid, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The deuterated starting materials are often sourced from specialized suppliers.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dideuterio-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Reduction: 2,6-Dideuterio-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Deuterated benzoic acid derivatives.
Scientific Research Applications
2,6-Dideuterio-4-nitrobenzoic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Dideuterio-4-nitrobenzoic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The deuterium atoms provide stability and allow for detailed studies of reaction kinetics and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form stable intermediates .
Comparison with Similar Compounds
4-Nitrobenzoic Acid: The non-deuterated form, commonly used in organic synthesis and as a precursor for various derivatives.
2,4-Dinitrobenzoic Acid: Contains two nitro groups, used in different chemical reactions and applications.
2,6-Dinitrobenzoic Acid: Another derivative with nitro groups at different positions, used for specific synthetic purposes.
Uniqueness: 2,6-Dideuterio-4-nitrobenzoic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise studies in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
2,6-dideuterio-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-QDNHWIQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(=O)O)[2H])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B52155.png)












